molecular formula C23H19NO5 B2898563 n-Fmoc-4-aminooxymethyl-benzoic acid CAS No. 906667-53-6

n-Fmoc-4-aminooxymethyl-benzoic acid

Cat. No.: B2898563
CAS No.: 906667-53-6
M. Wt: 389.407
InChI Key: QIWMTUVDEHLRMI-UHFFFAOYSA-N
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Description

n-Fmoc-4-aminooxymethyl-benzoic acid is a versatile chemical compound widely used in scientific research. It is known for its applications in peptide synthesis, drug development, and biomaterials. The compound’s unique properties make it an essential tool for advancing various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Fmoc-4-aminooxymethyl-benzoic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

n-Fmoc-4-aminooxymethyl-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aminooxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

n-Fmoc-4-aminooxymethyl-benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in peptide synthesis as a protecting group for amino acids.

    Biology: The compound is utilized in the development of biomaterials and bioconjugates.

    Medicine: It plays a role in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of n-Fmoc-4-aminooxymethyl-benzoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other compounds. The molecular targets and pathways involved include interactions with enzymes and other biomolecules during the synthesis process .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Fmoc-aminomethyl)benzoic acid
  • Fmoc-protected amino acids
  • Fmoc-4-aminobenzoic acid

Uniqueness

n-Fmoc-4-aminooxymethyl-benzoic acid is unique due to its specific functional groups that provide versatility in chemical reactions. Its ability to act as a protecting group in peptide synthesis and its applications in various fields of research make it distinct from other similar compounds.

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-22(26)16-11-9-15(10-12-16)13-29-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWMTUVDEHLRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-aminooxymethyl-benzoic acid, hydrochloride 111 (2.0 g, 0.010 mol) in dioxane (20 mL) and half saturated Na2CO3 solution (20 mL) was added Fmoc-Cl (2.8 g, 0.011 mol) and the mixture was stirred for 2 h. Ethyl acetate (100 mL) was added and the pH of the aqueous phase was adjusted to 1-3 by careful addition of HCl(conc.). The mixture was poured in to a separating funnel and the organic phase was isolated, washed once with water (100 mL), dried over Na2SO4 and the solvent was removed on a rotavap to give an oil that solidified upon standing. The crude product was purified by flash column chromatography (petroleum ether, ethyl acetate, AcOH 60:40:1). Yield: 3.5 g (92%) 1H-NMR (250 MHz, DMSO-d6) =4.05 (1H, t, J=6.3 Hz), 4.27 (2H, d, J=6.3 Hz), 4.51 (2H, s), 7.08-7.22 (6H, m), 7.46 (2H, d, J=7.4 Hz), 7.66 (2H, d, J=7.1 Hz), 7.72 (2H, d, J=8.4 Hz), 10.29 (1H, br. s), 12.78 (1H, br. s). 13C-NMR (63 MHz, DMSO-d6) =47.04, 66.03, 76.91, 120.51, 125.41, 127.45, 128.03, 128.89, 129.33, 129.63, 130.82, 141.19, 144.01, 157.12, 167.48. MS (ES) m/z=389 (MH+). 1The material was prepared as previously described: Deles, J. et al.; PJCHDQ; Pol. J. Chem.; EN; 53; 1979; 1025-1032
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
HCl(conc.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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